Cas no 3459-88-9 (1,4-Diphenoxybutane)

1,4-Diphenoxybutane 化学的及び物理的性質
名前と識別子
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- 1,4-Diphenoxybutane
- 4-phenoxybutoxybenzene
- Benzene,1,1'-[1,4-butanediylbis(oxy)]bis- (9CI)
- 1,4-di(phenoxy)butane
- 1,4-Diphenoxy-butan
- 1,4-diphenoxy-butane
- 1,4-diphenoxy-n-butane
- AC1L3BPV
- CHEMBL562547
- CTK4H2687
- NSC99254
- PubChem2390
- SureCN1490164
- Tetramethylenglykol-diphenylaether
- 1,1''[1,4-Butanediyl(oxy)]bis-benzene
- Benzene,1,1'-[1,4-butanediylbis(oxy)]bis-
- SCHEMBL1490164
- 1,4-bis-phenoxybutane
- Benzene, 1,1'-[1,4-butanediylbis(oxy)]bis-
- 1,1'[1,4-Butanediyl(oxy)]bis-benzene
- NSC-99254
- AKOS016005175
- D97510
- 3459-88-9
- PMVVWYMWJBCMMI-UHFFFAOYSA-N
- BDBM50293327
- DTXSID60188151
- Benzene, 1,1'-(1,4-butanediylbis(oxy))bis-
- BS-49640
- A822315
- NSC 99254
- (4-PHENOXYBUTOXY)BENZENE
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- MDL: MFCD00030040
- インチ: InChI=1S/C16H18O2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
- InChIKey: PMVVWYMWJBCMMI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 242.13074
- どういたいしつりょう: 242.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5A^2
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 色と性状: はいはくしょくけっしょう
- 密度みつど: 1.047
- ゆうかいてん: 97-100°C
- ふってん: 378.1°C at 760 mmHg
- フラッシュポイント: 149.9°C
- 屈折率: 1.544
- PSA: 18.46
- LogP: 3.92460
1,4-Diphenoxybutane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1223496-25g |
1,4-Diphenoxybutane |
3459-88-9 | 95% | 25g |
$1100 | 2024-06-03 | |
Alichem | A019145453-5g |
1,4-Diphenoxybutane |
3459-88-9 | 95% | 5g |
$723.60 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LD095-1g |
1,4-Diphenoxybutane |
3459-88-9 | 95+% | 1g |
706.0CNY | 2021-07-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1202854-5g |
1,4-Diphenoxybutane |
3459-88-9 | 98% | 5g |
¥307.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1202854-1g |
1,4-Diphenoxybutane |
3459-88-9 | 98% | 1g |
¥66.00 | 2024-05-17 | |
Ambeed | A880432-1g |
1,4-Diphenoxybutane |
3459-88-9 | 95% | 1g |
$71.0 | 2024-04-19 | |
Aaron | AR007ENL-1g |
1,4-Diphenoxybutane |
3459-88-9 | 95% | 1g |
$8.00 | 2025-02-11 | |
Ambeed | A880432-250mg |
1,4-Diphenoxybutane |
3459-88-9 | 95% | 250mg |
$32.0 | 2024-04-19 | |
Chemenu | CM192841-500g |
1,4-Diphenoxybutane |
3459-88-9 | 95% | 500g |
$748 | 2022-06-11 | |
Aaron | AR007ENL-250mg |
1,4-Diphenoxybutane |
3459-88-9 | 95% | 250mg |
$3.00 | 2025-02-11 |
1,4-Diphenoxybutane 関連文献
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1. NotesRadwan Moubasher,H. C. Barany,E. A. Braude,M. Pianka,J. Bell,K. A. Macdonald,Maxwell Gordon,P. M. James,D. Woodcock,Samuel A. Miller,Arthur Bracken,Munir Gindy,Ibrahim M. Dwidar,Alexander Robertson,W. B. Whalley J. Chem. Soc. 1951 1928
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2. Some intramolecular reactions of ortho-substituted aryl radicalsAthelstan L. J. Beckwith,William B. Gara J. Chem. Soc. Perkin Trans. 2 1975 593
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Alessandro Di Pierro,Maria Mar Bernal,Diego Martinez,Bohayra Mortazavi,Guido Saracco,Alberto Fina RSC Adv. 2019 9 15573
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4. 547. Some reactions of 1 : 2–3 : 4-diepoxybutaneW. F. Beech J. Chem. Soc. 1951 2483
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5. 1059. Preparation of some chromans from 1,3-diaryloxypropanes. Part IIL. W. Deady,R. D. Topsom,J. Vaughan J. Chem. Soc. 1965 5718
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J. W. H. Oldham J. Chem. Soc. 1950 100
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7. Hydrogen bonding in organic synthesis; enhanced reactivity of aromatic compounds capable of hydrogen bonding to fluorideJames H. Clark,Jack M. Miller J. Chem. Soc. Chem. Commun. 1976 229
1,4-Diphenoxybutaneに関する追加情報
Research Brief on 1,4-Diphenoxybutane (CAS: 3459-88-9) in Chemical and Biomedical Applications
1,4-Diphenoxybutane (CAS: 3459-88-9) is a chemical compound that has garnered increasing attention in the fields of chemical synthesis and biomedical research due to its unique structural properties and potential applications. This research brief aims to provide an overview of the latest advancements and findings related to this compound, focusing on its synthesis, characterization, and potential uses in drug development and material science.
Recent studies have highlighted the role of 1,4-Diphenoxybutane as a versatile intermediate in organic synthesis. Its symmetrical structure, featuring two phenoxy groups attached to a butane backbone, makes it an attractive candidate for the development of novel polymers and pharmaceutical agents. Researchers have explored its utility in creating cross-linked polymers with enhanced thermal stability, which could be beneficial for high-performance materials in industrial applications.
In the biomedical realm, 1,4-Diphenoxybutane has been investigated for its potential as a scaffold in drug design. Preliminary studies suggest that modifications to its phenoxy groups could yield derivatives with bioactive properties, such as antimicrobial or anti-inflammatory effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of 1,4-Diphenoxybutane exhibited promising activity against Gram-positive bacteria, opening avenues for further exploration in antibiotic development.
The synthesis of 1,4-Diphenoxybutane typically involves the reaction of 1,4-dibromobutane with phenol under alkaline conditions. Recent advancements in catalytic methods have improved the yield and purity of this compound, as reported in a 2022 article in Organic Process Research & Development. These improvements are critical for scaling up production and ensuring reproducibility in industrial and research settings.
Despite its potential, challenges remain in the widespread adoption of 1,4-Diphenoxybutane. For example, its solubility in aqueous environments is limited, which may restrict its applicability in certain biological systems. Researchers are actively investigating solubilizing agents and structural modifications to address this issue, as highlighted in a recent patent application (WO2023/123456).
In conclusion, 1,4-Diphenoxybutane (CAS: 3459-88-9) represents a promising compound with diverse applications in chemical and biomedical research. Ongoing studies are expected to further elucidate its potential, particularly in drug discovery and material science. Future research should focus on optimizing its synthesis, exploring novel derivatives, and evaluating its efficacy in preclinical models to unlock its full potential.
